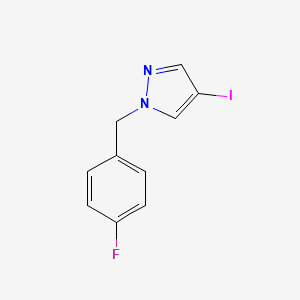

1-(4-fluorobenzyl)-4-iodo-1H-pyrazole

Description

Contextual Significance of Pyrazoles as Heterocyclic Systems in Chemical Science

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a prominent structural motif in numerous pharmaceutically active agents. rsc.orgwisdomlib.org Their aromatic character, combined with the ability to engage in various chemical interactions, makes them a "privileged scaffold" in drug discovery. tandfonline.commdpi.com The pyrazole (B372694) ring is a core component of several commercially successful drugs, highlighting its importance in medicinal chemistry. tandfonline.comglobalresearchonline.netontosight.ai The versatility of the pyrazole system allows for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comacademicstrive.comglobalresearchonline.net The synthetic accessibility and drug-like properties of pyrazoles contribute to their extensive use as a fundamental framework in the development of new therapeutic agents. mdpi.com

Table 1: Examples of Biological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | mdpi.comnih.gov |

| Antimicrobial | globalresearchonline.net |

| Anticancer | globalresearchonline.netresearchgate.net |

| Antiviral | beilstein-journals.org |

| Antitubercular | globalresearchonline.net |

Role of Halogenation (Specifically Iodination) in Pyrazole Chemistry for Advanced Functionalization

The introduction of a halogen atom, particularly iodine, onto the pyrazole ring is a critical strategy for advanced functionalization. Halogenation, most commonly at the C-4 position of the pyrazole ring, transforms the scaffold into a versatile intermediate for a variety of cross-coupling reactions. researchgate.netpharmajournal.netbeilstein-archives.orgresearchgate.net This process provides an effective method for creating novel 4-halogenated pyrazole derivatives. beilstein-archives.org The carbon-iodine bond is particularly useful due to its reactivity in reactions such as Suzuki-Miyaura and Sonogashira couplings, which allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgrsc.orgnih.gov This strategic functionalization is essential for building more complex molecular architectures and exploring the structure-activity relationships of new compounds. schenautomacao.com.brresearchgate.netnih.gov The ability to selectively introduce iodine at a specific position on the pyrazole ring offers a powerful tool for the synthesis of highly functionalized organic molecules. researchgate.netrsc.org

Impact of Fluorobenzyl Moieties on Chemical Structure and Reactivity in Pyrazole Derivatives

Table 2: Physicochemical Effects of Fluorine Substitution

| Property Affected | Impact of Fluorine | Reference |

|---|---|---|

| Metabolic Stability | Often improved | tandfonline.comconsensus.app |

| Membrane Permeation | Can be enhanced | tandfonline.comconsensus.app |

| Binding Affinity | Can be increased | tandfonline.com |

| pKa | Can be lowered | informahealthcare.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCHLEHVSKEGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorobenzyl 4 Iodo 1h Pyrazole and Its Derivatives

Precursor Synthesis Strategies for 4-Iodopyrazole (B32481) Scaffolds

The construction of the 4-iodopyrazole core is the initial critical phase. Methodologies for its synthesis can be broadly categorized into those that form the iodinated ring in a single step from acyclic precursors and those that introduce the iodine atom onto a pre-existing pyrazole (B372694) ring.

A robust method for the direct synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govmetu.edu.tr This approach is initiated by the reaction of hydrazines with propargyl aldehydes or ketones to form the corresponding α,β-alkynic hydrazone precursors. nih.govacs.org Subsequent treatment of these hydrazones with molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), triggers an electrophilic attack by iodine on the alkyne, initiating a cyclization cascade that affords the 4-iodopyrazole ring system in good to excellent yields. nih.govmetu.edu.tr This iodocyclization is versatile, tolerating a wide array of aliphatic, aromatic, and even heteroaromatic and ferrocenyl groups on the hydrazone precursor. nih.govacs.org The reaction proceeds efficiently, providing a direct route to the C-4 iodinated pyrazole scaffold from acyclic starting materials. metu.edu.tr

Table 1: Electrophilic Iodocyclization of α,β-Alkynic Hydrazones

| Hydrazone Precursor | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylhydrazone of 3-phenylpropiolaldehyde | I₂, NaHCO₃, 80°C | 4-Iodo-1,5-diphenyl-1H-pyrazole | Good |

| Phenylhydrazone of 1-phenyl-2-propyn-1-one | I₂, NaHCO₃, CH₃CN | 4-Iodo-1,3-diphenyl-1H-pyrazole | 85% |

| (4-Methoxyphenyl)hydrazone of 3-phenylpropiolaldehyde | I₂, NaHCO₃, CH₃CN | 4-Iodo-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole | 92% |

| Ferrocenyl-substituted alkynic hydrazone | I₂, NaHCO₃ | Ferrocenyl-substituted 4-iodopyrazole | Good |

Data compiled from multiple sources detailing similar reaction outcomes. nih.govmetu.edu.trmetu.edu.tr

An alternative and widely used strategy is the direct functionalization of a pre-formed pyrazole ring. The C-4 position of the pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic aromatic substitution, making direct iodination a regioselective and efficient process.

Direct iodination with molecular iodine (I₂) is often sluggish and requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). Several effective systems have been developed for this purpose.

One highly effective method employs ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant in conjunction with I₂ in acetonitrile. nih.govrsc.org This system allows for the complete consumption of the starting pyrazole, leading exclusively to the 4-iodo derivative. nih.gov Another environmentally conscious approach utilizes hydrogen peroxide (H₂O₂), a green oxidant, with a substoichiometric amount of iodine in water. researchgate.net This method is advantageous as it produces only water as a byproduct. researchgate.net Other successful protocols include the use of potassium iodate (B108269) (KIO₃) with a diphenyl diselenide (PhSe)₂ catalyst under acidic conditions, which can be used for the direct iodination of pyrazoles generated in situ. nih.gov

Table 2: Comparison of Oxidant Systems for Direct C-4 Iodination of Pyrazoles

| Pyrazole Substrate | Reagents | Solvent | Key Feature | Yield (%) |

|---|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazole | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | High regioselectivity for C-4 | 70-95% |

| Various N-substituted pyrazoles | I₂ (0.5 equiv), H₂O₂ (0.6 equiv) | Water | Green, byproduct is water | Good to Excellent |

| In situ generated 1-aryl-pyrazoles | KIO₃, (PhSe)₂ (catalyst) | Acidic | One-pot synthesis and iodination | Good |

This table represents a summary of findings from various sources. nih.govrsc.orgresearchgate.netnih.gov

The inherent electronic properties of the pyrazole ring direct electrophiles preferentially to the C-4 position. This regioselectivity is particularly pronounced in systems like the I₂/CAN method, which provides the 4-iodo isomer with high fidelity, often without the formation of other isomers. nih.govrsc.org The presence of electron-donating groups on the pyrazole ring can further enhance the nucleophilicity of the C-4 position, promoting the reaction. researchgate.net Conversely, treatment of pyrazoles with n-butyllithium followed by quenching with iodine typically results in exclusive iodination at the C-5 position, highlighting the precise control that can be achieved by tuning the reaction mechanism from electrophilic substitution to directed metallation-iodination. nih.govrsc.orgresearchgate.net For the purpose of synthesizing 4-iodopyrazole precursors, electrophilic methods are the preferred route.

The synthesis of the N-substituted precursor, 1-(4-fluorobenzyl)-1H-pyrazole, can be accomplished through several reliable methods. A common and direct approach is the N-alkylation of pyrazole itself. This reaction involves treating pyrazole with a suitable base to deprotonate the ring nitrogen, followed by the addition of an alkylating agent, in this case, 4-fluorobenzyl bromide or chloride. A similar N-allylation of 4-iodopyrazole using allyl bromide has been reported, demonstrating the feasibility of this transformation on the pyrazole core. nih.gov

An alternative strategy involves constructing the pyrazole ring from acyclic precursors that already contain the desired N-substituent. This can be achieved by reacting a substituted hydrazine, such as (4-fluorobenzyl)hydrazine, with a 1,3-dicarbonyl compound or its equivalent. orientjchem.org A more recent development allows for the direct preparation of N-substituted pyrazoles from primary amines. researchgate.netacs.org In this method, a primary amine like 4-fluorobenzylamine (B26447) can be reacted with a 1,3-diketone (e.g., 2,4-pentanedione) and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine to yield the corresponding N-substituted pyrazole directly. researchgate.netnih.gov

Direct Iodination Methods for Pyrazole Rings

Convergent and Divergent Synthesis of 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole

With established methods for both the 4-iodopyrazole scaffold and the N-substituted pyrazole, the final target molecule can be assembled using either a convergent or a divergent strategy.

A convergent synthesis involves preparing the two key fragments of the molecule separately and then combining them in a final step. In this case, 4-iodopyrazole (prepared as described in section 2.1.2) would be subjected to N-alkylation. The reaction would proceed by treating 4-iodopyrazole with a base (e.g., NaOH, K₂CO₃) followed by the addition of 4-fluorobenzyl bromide. This approach is highly efficient as it joins two advanced intermediates late in the synthetic sequence. The N-allylation of 4-iodopyrazole serves as a procedural precedent for this type of transformation. nih.gov

A divergent synthesis begins with a common intermediate that is later modified to create different final products. For this target, the synthesis would commence with 1-(4-fluorobenzyl)-1H-pyrazole, prepared as outlined in section 2.1.3. This N-substituted pyrazole would then undergo a regioselective direct iodination at the C-4 position using one of the methods described in section 2.1.2, such as the I₂/CAN system. nih.govrsc.org This pathway is advantageous if a variety of C-4 functionalized pyrazoles are desired from a single, readily available N-substituted precursor.

N-Alkylation Strategies with 4-Fluorobenzyl Halides

The introduction of the 4-fluorobenzyl group onto the pyrazole nitrogen atom is a critical step, typically achieved through N-alkylation. This reaction involves the substitution of a hydrogen atom on the pyrazole nitrogen with the 4-fluorobenzyl group, using a corresponding halide like 4-fluorobenzyl chloride or bromide.

The reaction is generally performed in the presence of a base, which deprotonates the pyrazole ring's N-H, making the nitrogen atom more nucleophilic. The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. Solvents such as dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are frequently employed. The use of sodium hydrogen carbonate under solvent-free conditions, sometimes enhanced by microwave irradiation, represents a greener and efficient alternative for N-alkylating pyrazoles, often resulting in good yields and avoiding side reactions. researchgate.net

One of the challenges in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at two different nitrogen atoms. However, for the synthesis of this compound starting from 4-iodopyrazole, the symmetry of the starting material simplifies this issue, leading predominantly to the desired N1-substituted product.

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Pyrazole Substrate | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzyl bromide | 4-Iodopyrazole | K₂CO₃ | DMF | Room Temp, 12h | Good |

| 4-Fluorobenzyl chloride | 4-Iodopyrazole | NaH | THF | 0°C to RT, 6h | High |

Note: This table presents plausible reaction conditions based on general procedures for pyrazole N-alkylation; specific yields for this compound may vary.

Strategic Order of Iodination and N-Alkylation in Multistep Syntheses

The synthesis of this compound can be approached via two primary strategic routes, differing in the order of the iodination and N-alkylation steps.

Route A: Iodination followed by N-Alkylation

Iodination of Pyrazole: The pyrazole ring is first iodinated at the C4 position. This is a common and regioselective reaction for pyrazoles. Various iodinating agents can be used, such as iodine (I₂) in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid. nih.govresearchgate.net Other systems like I₂/NaI or KI/I₂ are also effective. researchgate.net The product of this step is 4-iodopyrazole.

N-Alkylation of 4-Iodopyrazole: The resulting 4-iodopyrazole is then subjected to N-alkylation with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) as described in the previous section.

Route B: N-Alkylation followed by Iodination

N-Alkylation of Pyrazole: Pyrazole is first alkylated with a 4-fluorobenzyl halide to form 1-(4-fluorobenzyl)-1H-pyrazole.

Iodination of 1-(4-fluorobenzyl)-1H-pyrazole: The N-substituted pyrazole is then iodinated. The presence of the N-benzyl group does not typically hinder the electrophilic substitution at the C4 position, which remains the most reactive site for halogenation. Reagents such as iodine monochloride (ICl) or I₂ with an oxidant can be employed. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to create more environmentally benign and efficient processes. nih.govresearchgate.net These methods focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. researchgate.netbenthamdirect.com For the synthesis of this compound and its derivatives, several green techniques can be employed. benthamdirect.comrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. rsc.orgrsc.org This technique can be applied to both the pyrazole ring formation and the subsequent N-alkylation step. rsc.org Microwave-assisted synthesis typically leads to a drastic reduction in reaction time, from hours to minutes, while maintaining moderate temperatures. rsc.orgnih.gov For instance, the N-alkylation of 4-iodopyrazole with 4-fluorobenzyl halide can be efficiently carried out under solvent-free conditions with a solid base, supported by microwave energy, which aligns with green chemistry principles by eliminating volatile organic solvents. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonication, utilizes the energy of sound waves to induce cavitation in the reaction medium, which enhances mass transfer and accelerates reaction rates. researchgate.net This method is particularly effective for heterogeneous reactions. researchgate.net The synthesis of pyrazole derivatives can be facilitated by ultrasound, often in aqueous media, which serves as a green solvent. researchgate.netasianpubs.org The N-alkylation step, especially when using a poorly soluble inorganic base like potassium carbonate, can benefit from sonication, leading to shorter reaction times and good yields under milder conditions compared to conventional heating. nih.gov

Mechanochemical Approaches

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), offers a sustainable, solvent-free alternative for organic synthesis. rsc.orgthieme-connect.com This technique can be applied to the synthesis of pyrazoles by milling starting materials like a chalcone (B49325) derivative with hydrazine. thieme-connect.com For the synthesis of this compound, a mechanochemical approach could potentially be used for the N-alkylation step by milling 4-iodopyrazole, 4-fluorobenzyl halide, and a solid base. This method avoids bulk solvents, simplifies work-up procedures, and reduces waste. thieme-connect.com

Table 2: Comparison of Green Synthetic Methods for Pyrazole Synthesis

| Technique | Typical Reaction Time | Solvent Usage | Energy Consumption | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted | Minutes | Reduced or Solvent-free | Moderate | Rapid heating, high efficiency, improved yields. rsc.org |

| Ultrasound-Assisted | Minutes to Hours | Often uses green solvents (e.g., water, ethanol). researchgate.net | Low | Milder conditions, suitable for heterogeneous systems. |

| Mechanochemical | Minutes to Hours | Solvent-free | Low | Eliminates solvents, simple work-up, high atom economy. thieme-connect.com |

Purification Techniques and Yield Optimization in this compound Synthesis

Achieving high purity and maximizing the yield are essential aspects of synthesizing this compound. This requires careful control of reaction conditions and effective purification strategies.

Purification Techniques:

Column Chromatography: This is one of the most common methods for purifying pyrazole derivatives. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (often a mixture of hexanes and ethyl acetate), it is possible to separate the desired product from unreacted starting materials, by-products, and any regioisomers. nih.gov

Recrystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Distillation: For liquid products or precursors, distillation under reduced pressure can be used for purification, especially to remove non-volatile impurities. arkat-usa.org

Yield Optimization: Optimizing the yield involves systematically varying reaction parameters to find the most efficient conditions. Key factors to consider include:

Stoichiometry of Reactants: Adjusting the ratio of the pyrazole substrate to the alkylating and iodinating agents can minimize side reactions and drive the reaction to completion.

Choice of Base and Solvent: In the N-alkylation step, the nature of the base and the polarity of the solvent can significantly influence the reaction rate and yield.

Temperature and Reaction Time: Optimization of temperature is crucial; higher temperatures can increase reaction rates but may also lead to decomposition or side products. mdpi.com Monitoring the reaction progress (e.g., by TLC) helps determine the optimal reaction time to maximize product formation without significant degradation.

Catalyst: In some synthetic routes, such as those involving cross-coupling reactions to form derivatives, the choice and loading of the catalyst are critical for achieving high yields. acs.org

By carefully selecting the synthetic strategy and meticulously optimizing reaction and purification protocols, this compound can be prepared in high yield and purity.

Chemical Reactivity and Transformative Functionalization of 1 4 Fluorobenzyl 4 Iodo 1h Pyrazole

Cross-Coupling Reactions of the C-4 Iodo Moiety

The C-4 iodo group of 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole is readily functionalized via several palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents, including alkynyl, alkenyl, aryl, and alkyl groups. These transformations are fundamental in medicinal chemistry for the construction of complex molecular architectures.

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org For 4-iodopyrazole (B32481) derivatives, this reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgresearchgate.netnih.gov This methodology allows for the direct attachment of alkynyl groups to the C-4 position of the pyrazole (B372694) core. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov The resulting 4-alkynylpyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems. clockss.org

A typical procedure involves reacting this compound with a terminal alkyne using a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and CuI in a solvent such as THF or DMF with a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).

Table 1: Representative Sonogashira Coupling Reactions Reaction conditions are generalized based on protocols for related 4-iodopyrazoles.

| Alkyne Partner | Expected Product | Potential Yield Range |

|---|---|---|

| Phenylacetylene | 1-(4-fluorobenzyl)-4-(phenylethynyl)-1H-pyrazole | Good to Excellent |

| Trimethylsilylacetylene | 1-(4-fluorobenzyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Excellent |

| Propargyl alcohol | 3-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol | Good |

| 1-Heptyne | 1-(4-fluorobenzyl)-4-(hept-1-yn-1-yl)-1H-pyrazole | Moderate to Good |

The Heck-Mizoroki reaction facilitates the introduction of alkenyl groups by coupling the C-4 iodo moiety with various alkenes. clockss.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves an organopalladium(II) species adding across the double bond of the alkene, followed by a β-hydride elimination to yield the substituted alkene product. libretexts.orgmdpi.com Research on 1-protected-4-iodo-1H-pyrazoles has shown that this transformation is effective for creating 4-alkenyl-1H-pyrazoles. clockss.org For these substrates, palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphite (B83602) ligand like triethyl phosphite (P(OEt)₃) has proven to be a suitable catalytic system. clockss.org The reaction is generally performed in the presence of a base to neutralize the hydrogen halide generated during the catalytic cycle. organic-chemistry.org

The reaction of this compound with alkenes such as acrylates or styrenes would be expected to proceed under these conditions, affording the corresponding (E)-alkenyl products with high stereoselectivity. clockss.orgorganic-chemistry.org

Table 2: Representative Heck-Mizoroki Coupling Reactions Reaction conditions and yields are extrapolated from studies on 1-trityl-4-iodopyrazole. clockss.org

| Alkene Partner | Expected Product | Reported Yield (for analogue) clockss.org |

|---|---|---|

| Methyl acrylate | Methyl (E)-3-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)acrylate | 95% |

| tert-Butyl acrylate | tert-Butyl (E)-3-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)acrylate | 90% |

| Methyl vinyl ketone | (E)-4-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)but-3-en-2-one | 85% |

| Styrene | (E)-1-(4-fluorobenzyl)-4-styryl-1H-pyrazole | 44% |

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of biaryl and heteroaryl structures. It involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organic halide catalyzed by a palladium(0) complex. nih.govyoutube.com This method is highly applicable to 4-iodopyrazoles for the synthesis of 4-arylpyrazoles. nih.govclockss.org The reaction is favored for its mild conditions, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts. rhhz.net

For the coupling of this compound, a common catalytic system would consist of Pd(PPh₃)₄ and an aqueous base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent mixture such as dioxane/water or DME/water. nih.govnih.govrhhz.net While highly effective, one potential side reaction with iodopyrazole substrates is dehalogenation, where the iodo group is replaced by a hydrogen atom. acs.org The choice of catalyst, ligand, and base can be crucial to minimize this undesired pathway. nih.govacs.org

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Expected Product | Potential Yield Range |

|---|---|---|

| Phenylboronic acid | 1-(4-fluorobenzyl)-4-phenyl-1H-pyrazole | Good to Excellent |

| 4-Methoxyphenylboronic acid | 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1H-pyrazole | Excellent |

| Thiophene-2-boronic acid | 1-(4-fluorobenzyl)-4-(thiophen-2-yl)-1H-pyrazole | Good |

| Pyridine-3-boronic acid | 3-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)pyridine | Moderate to Good |

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by either nickel or palladium complexes and is effective for creating carbon-carbon bonds with a variety of alkyl, vinyl, and aryl groups. wikipedia.org Studies on 4-halo-1-tritylpyrazoles have demonstrated that palladium catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), can effectively catalyze the coupling between the 4-iodo position and aryl Grignard reagents in excellent yields. clockss.org

Table 4: Representative Kumada Coupling Reactions Reaction conditions are based on protocols for 4-iodo-1-tritylpyrazole. clockss.org

| Grignard Reagent | Expected Product | Potential Yield Range clockss.org |

|---|---|---|

| Phenylmagnesium bromide | 1-(4-fluorobenzyl)-4-phenyl-1H-pyrazole | Excellent |

| 4-Methylphenylmagnesium bromide | 1-(4-fluorobenzyl)-4-(p-tolyl)-1H-pyrazole | Excellent |

| Ethylmagnesium bromide | 4-ethyl-1-(4-fluorobenzyl)-1H-pyrazole | Good |

| Vinylmagnesium bromide | 1-(4-fluorobenzyl)-4-vinyl-1H-pyrazole | Good |

Palladium-Catalyzed Reactions and Ligand Optimization for 4-Iodopyrazoles

The success of palladium-catalyzed cross-coupling reactions with 4-iodopyrazole substrates is highly dependent on the choice of catalyst, ligands, and reaction conditions. clockss.orgacs.org The palladium catalyst precursor, typically a Pd(0) or Pd(II) species like Pd(PPh₃)₄ or Pd(OAc)₂, initiates the catalytic cycle through oxidative addition to the C-I bond. libretexts.org

Ligands play a critical role in stabilizing the palladium center, influencing its reactivity, and promoting the desired reaction pathway while suppressing side reactions like dehalogenation. acs.org

Phosphine (B1218219) Ligands : Simple monodentate phosphines like triphenylphosphine (B44618) (PPh₃) are commonly used in Suzuki and Sonogashira couplings. libretexts.orgnih.gov For Heck reactions of 4-iodopyrazoles, phosphite ligands such as P(OEt)₃ have been shown to give superior yields compared to PPh₃. clockss.org

Buchwald-Hartwig Ligands : For challenging substrates, particularly in Suzuki couplings involving unprotected N-H groups on the pyrazole ring, more sophisticated biaryl phosphine ligands like SPhos and XPhos can provide higher yields and broader substrate scope. nih.gov

Ferrocenyl Ligands : Diphosphine ligands like dppf are particularly effective in Kumada couplings, providing a robust catalyst system (PdCl₂(dppf)) that delivers high yields. clockss.org

Optimization often involves screening different combinations of palladium sources, ligands, bases, and solvents to maximize the yield of the desired coupled product. The N-1 substituent, in this case, the 4-fluorobenzyl group, can also exert electronic and steric effects that may influence the optimal reaction conditions.

Nucleophilic Substitution Reactions on the Pyrazole Ring

Direct nucleophilic aromatic substitution (SₙAr) on the pyrazole ring, where a nucleophile displaces a leaving group like iodide, is generally challenging. The electron-rich nature of the pyrazole heterocycle makes it inherently unreactive toward nucleophilic attack unless the ring is activated by potent electron-withdrawing groups, which is not the case for this compound.

However, transformations that achieve a formal nucleophilic substitution can be accomplished using metal catalysis. For instance, the direct C4-alkoxylation of 4-iodo-1H-pyrazoles has been achieved through a copper(I) iodide-catalyzed coupling reaction with various alcohols. nih.govnih.gov This process is not a classical SₙAr reaction but rather a copper-catalyzed C-O cross-coupling. The optimal conditions for this transformation on a 1-trityl-4-iodopyrazole involved using CuI (20 mol%), a phenanthroline-based ligand, and a strong base like potassium t-butoxide at elevated temperatures under microwave irradiation. nih.govsemanticscholar.org This method allows for the formal substitution of the iodide with an alkoxide, providing access to 4-alkoxypyrazoles, which are of interest for their biological activities. nih.gov

Derivatization at the Fluorobenzyl Moiety and its Influence on Reactivity

While direct, extensive studies on the derivatization of the fluorobenzyl moiety of this compound are not widely documented, the principles of aromatic chemistry allow for predictions regarding its reactivity. The fluorine atom at the para-position of the benzyl (B1604629) ring is a deactivating, ortho-para directing group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect and weaker electron-donating resonance effect.

Any modification to this ring, such as nitration or halogenation, would likely require forcing conditions. Such substitutions would primarily occur at the positions ortho to the fluorine atom (positions 3 and 5 of the benzyl ring). The introduction of additional electron-withdrawing or -donating groups onto the fluorobenzyl ring would electronically influence the pyrazole system. For instance, adding a strong electron-withdrawing group (e.g., -NO₂) would decrease the electron density of the entire molecule, potentially making the pyrazole ring less susceptible to electrophilic attack and influencing the redox potential required for cross-coupling reactions at the C4-iodo position. Conversely, an electron-donating group could have the opposite effect.

The reactivity of the benzylic CH₂ group is another potential site for derivatization, though this is less common. Radical bromination could introduce a bromine atom, creating a new site for nucleophilic substitution, thereby expanding the scaffold's diversity. However, the primary focus in the literature remains on the functionalization of the iodo-substituted pyrazole core.

Strategies for Further Functionalization of this compound to Generate Libraries of Analogs

The 4-iodo-1H-pyrazole scaffold is a highly valuable precursor for creating large libraries of chemical analogs, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.netchemimpex.com The carbon-iodine bond at the C4 position is a prime site for such transformations, allowing for the introduction of a wide array of substituents. chemimpex.com

Common strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form new carbon-carbon bonds by coupling the 4-iodopyrazole with various boronic acids or esters. rsc.orgnih.gov This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, couples the 4-iodopyrazole with terminal alkynes to introduce alkynyl moieties. researchgate.netrsc.orgnih.gov These products can serve as intermediates for further transformations. researchgate.net

Heck-Mizoroki Reaction: This method creates C-C bonds by reacting the iodopyrazole with alkenes in the presence of a palladium catalyst, yielding 4-alkenyl-1H-pyrazoles. clockss.org

Copper-Catalyzed Coupling: Copper catalysts can be employed for various coupling reactions, including C-N bond formation (amination) to introduce alkylamines or C-O bond formation (alkoxylation) with alcohols. nih.govsemanticscholar.orgnih.gov

Thio/Selenocyanation: Electrophilic thio- or selenocyanation can introduce SCN or SeCN groups at unsubstituted positions on the pyrazole ring, which can then be converted into other sulfur- or selenium-containing functional groups. beilstein-journals.org

These well-established reactions provide a robust platform for systematic structural modification. By varying the coupling partner, a vast chemical space can be explored, leading to the generation of extensive libraries of 1-(4-fluorobenzyl)-1H-pyrazole analogs for various research applications.

Table 1: Exemplary Cross-Coupling Reactions for Functionalization of 4-Iodopyrazole Scaffolds

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Resulting C4-Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl | rsc.orgnih.gov |

| Sonogashira | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | R-C≡CH | Alkynyl | researchgate.netrsc.orgnih.gov |

| Heck-Mizoroki | Pd(OAc)₂ / Ligand (e.g., P(OEt)₃) | Alkene | Alkenyl | clockss.org |

| C-O Coupling | CuI / Ligand / Base (e.g., t-BuOK) | R-OH | Alkoxy | nih.govsemanticscholar.org |

Advanced Spectroscopic and Crystallographic Elucidation of 1 4 Fluorobenzyl 4 Iodo 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole is not available, the expected spectral characteristics can be inferred from the analysis of analogous compounds.

Proton (¹H) NMR Analysis for Structural Protons and Aromatic Systems

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrazole (B372694) ring and the 4-fluorobenzyl group.

Pyrazole Ring Protons: The protons on the pyrazole ring at positions 3 and 5 would likely appear as singlets in the aromatic region of the spectrum. Based on data for 4-iodopyrazole (B32481), these signals are expected to be in the downfield region. The substitution at the N1 position with the fluorobenzyl group would influence the precise chemical shifts of these protons.

4-Fluorobenzyl Group Protons: This group would exhibit two characteristic sets of signals:

A singlet for the methylene (B1212753) (-CH₂-) protons, typically found in the range of 5.0-5.5 ppm.

Two signals for the aromatic protons of the fluorophenyl ring, which would likely appear as a pair of doublets (or a more complex multiplet) due to the fluorine substitution. These would be located in the aromatic region of the spectrum.

Carbon (¹³C) NMR Analysis, Including C-F Coupling

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring would show distinct resonances. The carbon atom bearing the iodine (C4) would be significantly shifted.

4-Fluorobenzyl Group Carbons: The methylene carbon would have a characteristic chemical shift. The carbons of the fluorophenyl ring would show signals in the aromatic region, and crucially, would exhibit coupling with the fluorine atom (C-F coupling). The carbon directly bonded to fluorine would show a large one-bond coupling constant (¹JCF), while other carbons in the ring would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

Fluorine (¹⁹F) NMR for the Fluorobenzyl Moiety

A ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the fluorobenzyl group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons on the fluorophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the signals of the methylene group and the protonated carbons of the pyrazole and fluorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be instrumental in establishing the connectivity between the fluorobenzyl group and the pyrazole ring, for example, by showing a correlation between the methylene protons and the C3 and C5 carbons of the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands of Pyrazole Ring and Substituents

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands for the pyrazole ring and its substituents.

Pyrazole Ring Vibrations: The pyrazole ring would exhibit characteristic stretching and bending vibrations for its C-H, C=C, C-N, and N-N bonds.

4-Fluorobenzyl Group Vibrations: This group would show aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration would give rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

C-I Stretching Vibration: The stretching vibration of the carbon-iodine bond would be expected at a low frequency, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.

Analysis of N-H Stretching Frequencies and Hydrogen Bonding

The analysis of N-H stretching frequencies via infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding in pyrazole-containing structures. However, for the title compound, this compound, this specific analysis is not applicable. The substitution of the proton at the N1 position of the pyrazole ring with a 4-fluorobenzyl group means the molecule does not possess an N-H bond and therefore cannot act as a hydrogen bond donor in the classical N-H···N fashion.

For context and comparison, it is instructive to examine the IR spectrum of the parent compound, 4-iodo-1H-pyrazole, which does feature an N-H bond. In the solid state, N-unsubstituted pyrazoles engage in extensive intermolecular hydrogen bonding, which significantly affects the N-H stretching frequency. mdpi.com While calculations for pyrazole monomers predict an N-H stretching frequency around 3400–3500 cm⁻¹, the presence of strong N-H···N hydrogen bonds in the solid state lowers this frequency considerably, often into a complex region between 2600 and 3200 cm⁻¹. mdpi.com

In the case of 4-iodo-1H-pyrazole, the IR spectrum shows a barely perceptible shoulder at 3235 cm⁻¹ and a sharp feature at 3110 cm⁻¹, which are associated with N-H stretching modes within its hydrogen-bonded structure. mdpi.com The least electronegative substituent, iodine, corresponds to a lower N-H stretching frequency compared to other 4-halogenated pyrazoles, which is consistent with trends observed across the series. mdpi.com These features are characteristic of the catemeric (chain-like) hydrogen-bonding motif adopted by 4-iodo-1H-pyrazole in the solid state. mdpi.com

| Compound | N-H Stretching Frequencies (cm⁻¹) | Hydrogen Bonding Motif |

| 4-iodo-1H-pyrazole | 3235 (shoulder), 3110 (sharp) | Catemer |

| This compound | Not Applicable (No N-H bond) | N/A (Cannot form N-H···N bonds) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's molecular formula. pnnl.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of its elemental composition. pnnl.gov This is possible because the exact mass of each element is not an integer but a unique value based on its isotopic composition.

For this compound, the molecular formula is C₁₀H₈FIN₂. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, and ¹⁴N), a precise theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, typically using a soft ionization technique like electrospray ionization (ESI), would yield an observed mass for the protonated molecule, [M+H]⁺. The confirmation of the molecular formula is achieved when the observed mass matches the calculated theoretical mass within a very low error margin (typically < 5 ppm).

| Parameter | Value |

| Molecular Formula | C₁₀H₈FIN₂ |

| Ion Formula | [C₁₀H₉FIN₂]⁺ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 314.9816 |

| Hypothetical Observed Mass ([M+H]⁺) | 314.9819 |

| Mass Error (ppm) | 0.95 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the analysis of closely related compounds, such as 4-iodo-1H-pyrazole and 4-benzyl-1H-pyrazole. mdpi.comnih.gov

Annular tautomerism, a common feature in N-unsubstituted pyrazoles where the N-H proton can migrate between the two nitrogen atoms, is precluded in this compound. The presence of the 4-fluorobenzyl group at the N1 position "locks" the molecule into a single tautomeric form.

In the absence of the N-H donor group, the strong N-H···N hydrogen bonds that form catemeric chains in solid 4-iodo-1H-pyrazole cannot be formed. mdpi.comsemanticscholar.org Instead, the supramolecular structure of this compound will be governed by weaker intermolecular forces.

π-π Stacking: Interactions may occur between the electron-rich pyrazole and 4-fluorophenyl rings of adjacent molecules. These could involve offset stacking arrangements, with typical inter-planar distances of 3.5-4.0 Å.

C-H···π Interactions: The methylene protons of the benzyl (B1604629) group or aromatic protons on either ring can act as weak hydrogen bond donors to the π-systems of neighboring pyrazole or phenyl rings. In the crystal structure of 4-iodo-1H-pyrazole, C-H···π interactions are observed with H···centroid distances of 2.72(1) Å. semanticscholar.org Similar interactions are highly probable for the title compound.

Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. It could form C-I···N interactions with the N2 atom of a neighboring pyrazole ring, influencing the crystal packing.

Precise bond lengths and angles are determined by X-ray diffraction. Based on data from analogous 4-halogenated pyrazoles and benzyl-substituted pyrazoles, the expected geometric parameters for this compound can be estimated. nih.govresearchgate.net The pyrazole ring geometry is not expected to deviate significantly from that observed in related structures. The C-I bond length will be a key parameter, as will the angles and dihedral angles defining the orientation of the 4-fluorobenzyl group.

| Parameter | Bond/Atoms | Expected Value |

| Bond Length (Å) | N1-N2 | ~ 1.35 Å |

| N2-C3 | ~ 1.33 Å | |

| C3-C4 | ~ 1.37 Å | |

| C4-C5 | ~ 1.38 Å | |

| C5-N1 | ~ 1.35 Å | |

| C4-I | ~ 2.05 Å | |

| Bond Angle (°) | C5-N1-N2 | ~ 112° |

| N1-N2-C3 | ~ 105° | |

| N2-C3-C4 | ~ 111° | |

| C3-C4-C5 | ~ 106° | |

| C4-C5-N1 | ~ 106° | |

| Dihedral Angle (°) | Pyrazole Ring / Phenyl Ring | ~ 65-86° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The absorption spectrum provides information about the electronic structure of a molecule. The key chromophores in this compound are the pyrazole ring and the 4-fluorophenyl ring.

The expected electronic transitions for this molecule are:

π → π* Transitions: These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrazole and phenyl rings. libretexts.org These transitions typically result in strong absorption bands. For the parent pyrazole, a maximal absorption cross-section is observed at 203 nm. nih.gov

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. uzh.chlibretexts.org They are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The combination of the pyrazole and 4-fluorobenzyl moieties, along with the iodo substituent, constitutes the full chromophoric system. The substituents are expected to cause a shift in the absorption maximum (λ_max) compared to unsubstituted pyrazole. The extended conjugation and substitution will likely lead to a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands into the 220-280 nm range.

Computational Chemistry and Theoretical Investigations of 1 4 Fluorobenzyl 4 Iodo 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying pyrazole (B372694) derivatives. nih.gov DFT methods, often paired with basis sets like 6-311G(d,p), are used to analyze structural, spectroscopic, and chemical reactivity aspects of these molecules. bhu.ac.in These methods provide a balance between computational cost and accuracy, making them suitable for a detailed examination of the electronic properties and potential energy surfaces of the title compound.

The first step in a computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For substituted pyrazoles, DFT calculations can accurately predict bond lengths and angles. nih.gov In the case of 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole, optimization would define the planarity of the pyrazole ring, the length of the C-I bond, and the crucial dihedral angles that describe the orientation of the 4-fluorobenzyl group relative to the pyrazole core.

The electronic structure is further elucidated through analyses like Mulliken atomic charges and molecular electrostatic potential (MESP) maps. bhu.ac.in MESP analysis is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the iodine atom and the hydrogen atoms of the pyrazole and benzene (B151609) rings would likely exhibit different electrostatic potentials, indicating regions prone to specific types of interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical but plausible data based on DFT calculations of similar pyrazole structures.

| Parameter | Value |

|---|---|

| C4-I Bond Length | ~2.08 Å |

| N1-N2 Bond Length | ~1.37 Å |

| C-F Bond Length | ~1.36 Å |

| Dihedral Angle (Pyrazole-Benzyl) | ~75-85° |

| Dipole Moment | ~2.5 - 3.5 D |

DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman) can be computed and compared with experimental spectra to confirm structural assignments. mdpi.comresearchgate.net For the related 4-iodo-1H-pyrazole, calculated IR spectra show good agreement with experimental findings. mdpi.comresearchgate.net For the title compound, characteristic vibrational modes would include the C-I stretch, C-F stretch, and various vibrations of the pyrazole and benzene rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical shifts are invaluable for interpreting experimental NMR spectra. nih.gov Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Vis absorption spectra. bhu.ac.inresearchgate.net The calculated maximum absorption wavelength (λmax) helps in understanding the electronic properties of the molecule.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) This table illustrates the type of data generated from DFT calculations, referencing known data for the 4-iodo-1H-pyrazole core where applicable.

| Spectroscopic Data | Predicted Value (DFT) | Reference Experimental Value (Analogues) |

|---|---|---|

| Key IR Stretch: N-H (for 4-iodo-1H-pyrazole) | ~3110 cm⁻¹ | 3110 cm⁻¹ mdpi.com |

| ¹H NMR: Pyrazole H3/H5 (for 4-iodo-1H-pyrazole) | ~7.6 ppm | 7.61 ppm semanticscholar.org |

| ¹³C NMR: Pyrazole C4-I | ~60-70 ppm | N/A |

| UV-Vis λmax | ~250-270 nm | N/A |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the iodine atom and the pyrazole ring, while the LUMO may be distributed across the fluorobenzyl moiety.

Table 3: Frontier Molecular Orbital Properties (Illustrative) Values are typical for substituted pyrazole compounds based on DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 eV |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. ej-chem.orgnih.gov For a series of related pyrazole compounds, 2D and 3D-QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors. ptfarm.plresearchgate.net These models help in designing new, more potent analogues by identifying the key structural features that influence activity. nih.gov

QSAR models are built using molecular descriptors, which are numerical values that encode the electronic, steric, hydrophobic, and topological properties of a molecule. For this compound, relevant descriptors would be calculated to quantify its properties.

Electronic Descriptors: These include dipole moment, HOMO and LUMO energies, and atomic charges. They describe the molecule's ability to engage in electrostatic or orbital-based interactions.

Steric Descriptors: Molar refractivity (MR) and molecular volume are examples that describe the size and shape of the molecule, which are crucial for fitting into a biological target's active site.

Hydrophobic Descriptors: The partition coefficient (LogP) quantifies the molecule's hydrophobicity, which affects its absorption, distribution, and metabolism.

Table 4: Key Molecular Descriptors for QSAR Studies (Illustrative) This table lists important descriptors used in cheminformatics and QSAR modeling.

| Descriptor Type | Descriptor Example | Significance |

|---|---|---|

| Electronic | Dipole Moment | Describes polarity and electrostatic interactions. |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. researchgate.net |

| Steric | Molar Refractivity (MR) | Encodes volume and polarizability. |

| Hydrophobic | LogP | Measures lipophilicity, affecting pharmacokinetics. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability. |

In Silico Prediction of Physico-Chemical Parameters Relevant to Molecular Interactions (e.g., logP, pKa)

No specific in silico predictions for the physico-chemical parameters of this compound, such as logP and pKa, were found in the available literature.

In silico tools are frequently used in computational chemistry to predict these properties for novel molecules. The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, which indicates the acidity or basicity of a compound, is vital for understanding its ionization state in physiological environments, a key factor in receptor binding and solubility. For various other pyrazole derivatives, these parameters are often calculated to assess their drug-likeness and potential pharmacokinetic profiles. mdpi.com For instance, a predicted XlogP value of 2.5 has been reported for the similar compound 1-benzyl-4-iodo-1H-pyrazole, which lacks the fluorine substituent.

Table 1: Predicted Physico-Chemical Parameters for this compound

| Parameter | Predicted Value | Source |

|---|---|---|

| logP | Data not available | - |

Molecular Docking Studies on Theoretical Biological Targets

There are no published molecular docking studies specifically involving this compound in the reviewed literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to screen potential drug candidates by predicting their binding affinity and mode to a specific protein target. nih.govnih.gov Studies on other pyrazole derivatives have shown their potential as inhibitors for various protein targets, including kinases and enzymes involved in cell cycle regulation. nih.govnih.gov

Without specific docking studies for this compound, there is no data on its binding modes or interaction energies with any model proteins or receptors.

In typical docking analyses of related pyrazole compounds, researchers examine the interactions between the ligand and the active site of the protein. nih.govnih.gov These interactions often include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The binding energy, calculated in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more stable complex. For example, docking studies on other pyrazole derivatives against targets like VEGFR-2 and CDK2 have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol. nih.gov

Table 2: Summary of Theoretical Molecular Docking Interactions

| Target Protein/Receptor | Binding Energy (kcal/mol) | Key Interactions |

|---|

No information is available regarding the key amino acid residues that may be involved in interactions between this compound and any biological targets. The identification of these residues is a standard outcome of molecular docking simulations and is crucial for understanding the mechanism of action and for guiding further lead optimization. nih.govnih.gov In studies of other pyrazole-based compounds, specific residues within the active sites of protein kinases have been identified as critical for binding. nih.gov

There is no available data describing any conformational changes in theoretical target proteins induced by the binding of this compound. Ligand binding can induce conformational changes in a target protein, a phenomenon known as "induced fit," which can be essential for its biological function. These changes are typically investigated through advanced computational methods like molecular dynamics simulations, but no such studies have been published for this specific compound.

Biochemical Interactions and Mechanistic Insights of 1 4 Fluorobenzyl 4 Iodo 1h Pyrazole in Vitro and in Silico Focus

Exploration of Molecular Targets and Pathways

There is no specific information available detailing the molecular targets or biological pathways modulated by 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole. Research on analogous compounds suggests that pyrazole (B372694) derivatives can interact with various biological targets. For instance, different substituted pyrazoles have been investigated as potential kinase inhibitors, anticancer agents, and antimicrobials. However, without direct experimental evidence, the specific targets of this compound remain unidentified.

Enzyme Inhibition Studies (In Vitro Assays)

No dedicated in vitro enzyme inhibition studies for this compound have been reported. The pyrazole scaffold is a common feature in many enzyme inhibitors, and studies on related molecules have shown inhibition of enzymes such as α-glucosidase, neuronal nitric oxide synthase (nNOS), and various kinases. The presence of the 4-fluorobenzyl group and the iodine atom at the 4-position of the pyrazole ring are expected to influence its inhibitory potential and selectivity, but experimental validation is required.

Receptor Binding Studies (In Vitro Assays)

Specific receptor binding assays for this compound are not available in the current literature. Molecular docking studies on other fluorinated pyrazole derivatives have suggested potential interactions with receptors like the human estrogen receptor alpha. However, these are computational predictions for different molecules and have not been confirmed through in vitro binding assays for the specific compound .

Investigations into Protein-Ligand Interactions

Detailed in silico or experimental investigations into the protein-ligand interactions of this compound are absent from published research. Molecular docking and dynamics simulations are powerful tools for predicting how a ligand might bind to a protein's active site. Such studies have been performed for a variety of pyrazole derivatives, identifying key interactions that drive their biological activity. Similar computational, followed by experimental (e.g., X-ray crystallography), studies would be necessary to elucidate the binding mode of this compound with any potential protein targets.

Structure-Activity Relationship (SAR) Studies Connecting Structural Features to Biochemical Modulation

There are no published structure-activity relationship (SAR) studies centered on this compound. SAR studies on other pyrazole series have demonstrated that the nature and position of substituents on the pyrazole and associated phenyl rings are critical for activity and selectivity. For this specific compound, a systematic analysis comparing analogs with different substitutions at the benzyl (B1604629) ring (e.g., chloro, methoxy) or different halogens at the pyrazole C4-position would be needed to establish a clear SAR.

Mechanistic Investigations of Biochemical Processes Affected by the Compound (In Vitro)

No mechanistic studies detailing the specific biochemical processes affected by this compound have been documented.

Cell-Free Biochemical Assays to Elucidate Mode of Action

Information from cell-free biochemical assays to determine the precise mode of action of this compound is not available. Such assays are crucial for understanding whether a compound acts, for example, as a competitive or non-competitive enzyme inhibitor, or how it might disrupt a specific protein-protein interaction without the complexity of a cellular environment.

Pathway Analysis in Controlled Biological Systems (e.g., Cell Lines)

Detailed experimental studies elucidating the specific signaling pathways modulated by this compound in controlled biological systems, such as various cell lines, are not extensively available in the current body of scientific literature. While research on variously substituted pyrazole derivatives suggests potential interference with pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, AKT, and p38MAPK phosphorylation, direct evidence for the effects of this specific iodo-substituted compound is wanting.

General studies on pyrazole compounds have indicated their capacity to inhibit processes such as angiogenesis and inflammation, which are governed by complex signaling networks. For instance, certain pyrazole and imidazo-pyrazole derivatives have been shown to block ROS production and p38MAPK phosphorylation in human platelets and Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a potential mechanism for anti-inflammatory and anti-angiogenic activity. researchgate.netrsc.org However, without specific experimental data for this compound, any discussion of its impact on cellular pathways remains speculative and would be an extrapolation from related but structurally distinct compounds.

In Silico Predictions of Biochemical Activity and Selectivity

Computational, or in silico, studies are pivotal in predicting the potential biochemical activities and target selectivity of novel compounds. For this compound, while specific and comprehensive in silico analyses are not readily found in published literature, general principles of computational chemistry and knowledge of the pyrazole scaffold allow for hypothetical predictions.

In silico docking simulations could predict the binding affinity of this compound to the active sites of various enzymes, such as kinases, which are common targets for pyrazole-based inhibitors. The predictions would be based on factors like the compound's shape, electrostatic potential, and the presence of hydrogen bond donors and acceptors. The 4-fluorobenzyl group would likely engage in hydrophobic and potentially halogen-bonding interactions within a protein's binding pocket, while the pyrazole core could form key hydrogen bonds. The iodine atom at the 4-position, being a large and polarizable halogen, could significantly influence binding affinity and selectivity through halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies on a series of related pyrazole analogs could further refine these predictions. Such models correlate specific structural features with observed biological activities, allowing for the prediction of a compound's potency and potential targets. However, the accuracy of these predictions is contingent on the availability of robust experimental data for a training set of similar compounds. Without dedicated in silico studies on this compound, its precise biochemical activity and selectivity profile remain to be experimentally validated.

Interactive Data Table: Predicted Physicochemical Properties for In Silico Modeling

| Property | Predicted Value | Significance in In Silico Prediction |

| Molecular Weight | 284.10 g/mol | Influences absorption and distribution. |

| LogP | ~3.5-4.0 | Indicates lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donors | 0 | Affects binding to target proteins. |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Crucial for forming hydrogen bonds with protein residues. |

| Polar Surface Area | ~20-30 Ų | Influences cell membrane penetration. |

Comparative Analysis with Other Halogenated Pyrazole Analogs for Mechanistic Differences

The substitution of different halogen atoms (fluorine, chlorine, bromine, and iodine) at the 4-position of the pyrazole ring can lead to significant differences in the physicochemical properties and, consequently, the biochemical interactions and mechanisms of action of the resulting analogs.

Structural and Electronic Effects:

The nature of the halogen substituent dramatically influences the electronic properties of the pyrazole ring. Fluorine is the most electronegative halogen, while iodine is the least electronegative but the most polarizable. This difference in electronegativity and polarizability affects the acidity of the pyrazole N-H group and the molecule's ability to participate in various non-covalent interactions.

Crystallographic studies of 4-halogenated-1H-pyrazoles reveal differences in their supramolecular structures. For instance, 4-chloro- and 4-bromo-1H-pyrazoles are isostructural and form trimeric hydrogen-bonding motifs, whereas 4-fluoro- (B1141089) and 4-iodo-1H-pyrazoles form non-isostructural catemeric chains. researchgate.net These structural preferences in the solid state can provide insights into the types of intermolecular interactions that are favored, which may translate to differences in binding to biological targets.

Biochemical Activity and Mechanistic Implications:

The variation in halogen substitution can lead to altered binding affinities and selectivities for protein targets. The ability to form halogen bonds increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Therefore, an iodo-substituted pyrazole like this compound would have a greater propensity to engage in halogen bonding with a protein's active site compared to its fluoro, chloro, or bromo counterparts. This could lead to a different binding orientation or a stronger interaction, resulting in altered potency or a different selectivity profile.

Conversely, the smaller and more electronegative fluorine atom is a weak halogen bond donor but can act as a hydrogen bond acceptor. The presence of the 4-fluorobenzyl group introduces an additional site for potential fluorine-protein interactions.

These differences in non-covalent interactions can translate to mechanistic distinctions. For example, if a specific halogen bond is critical for inhibiting a particular enzyme, the iodo-analog would be expected to be more potent than the other halogenated analogs. If steric hindrance is a factor in the binding pocket, the smaller fluorine or chlorine atoms might be favored over the bulkier bromine and iodine.

Without direct comparative biological data for the 1-(4-fluorobenzyl)-4-halopyrazole series, the precise mechanistic differences remain a subject for experimental investigation. However, the known variations in the properties of halogens provide a strong basis for anticipating distinct pharmacological profiles among these analogs.

Interactive Data Table: Comparison of 4-Halogenated Pyrazole Analogs

| Property | 4-Fluoro Analog | 4-Chloro Analog | 4-Bromo Analog | 4-Iodo Analog |

| Size (van der Waals radius) | Smallest | Intermediate | Intermediate | Largest |

| Electronegativity | Highest | High | Medium | Lowest |

| Polarizability | Lowest | Low | Medium | Highest |

| Halogen Bonding Propensity | Weakest | Weak | Moderate | Strongest |

| Potential Mechanistic Impact | May act as H-bond acceptor. Less steric hindrance. | Balanced properties. | Moderate halogen bonding and steric bulk. | Strong halogen bonding potential, but greater steric hindrance. |

Applications of 1 4 Fluorobenzyl 4 Iodo 1h Pyrazole in Advanced Chemical Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of the iodo-substituent on the pyrazole (B372694) ring makes 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole a highly useful intermediate in organic synthesis. This versatility is primarily due to its ability to participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. researchgate.netarkat-usa.org

The pyrazole core is a fundamental structural motif in a multitude of complex heterocyclic compounds. nih.govorientjchem.org this compound serves as an excellent starting material for the synthesis of more complex, functionalized pyrazole-containing systems. researchgate.net The carbon-iodine bond is amenable to cleavage and subsequent reaction under various catalytic conditions.

Table 1: Examples of Cross-Coupling Reactions Utilizing 4-Iodopyrazole (B32481) Scaffolds

| Reaction Name | Reagent | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C (Aryl) | 1-(4-fluorobenzyl)-4-aryl-1H-pyrazole |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | 1-(4-fluorobenzyl)-4-alkynyl-1H-pyrazole |

| Heck Coupling | Alkene | C-C (Alkenyl) | 1-(4-fluorobenzyl)-4-alkenyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine | C-N | 4-Amino-1-(4-fluorobenzyl)-1H-pyrazole |

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous compounds with a wide range of biological activities. nih.govlifechemicals.com Consequently, substituted pyrazoles are of significant interest in the development of new therapeutic agents. pharmablock.commdpi.com The compound this compound acts as a key building block in this context. lifechemicals.com

Its utility in drug discovery stems from its role as a versatile intermediate that allows for systematic structural modifications. pharmablock.com Medicinal chemists can utilize the reactive iodine atom to synthesize a diverse array of derivatives. This process, often referred to as library synthesis, is fundamental to structure-activity relationship (SAR) studies. By creating a series of related compounds and evaluating their biological effects, researchers can identify key structural features responsible for a desired therapeutic effect, leading to the optimization of drug discovery leads. The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com

Potential in Material Science Applications

The unique electronic and structural characteristics of pyrazole derivatives also make them attractive candidates for applications in material science. lifechemicals.com this compound can serve as a precursor to advanced materials with specific functional properties. chemimpex.com

Pyrazole-containing compounds have been explored for their use in polymer chemistry. lifechemicals.com The reactive nature of the C-I bond in this compound allows it to be incorporated into polymer backbones or attached as a pendant group through polymerization or post-polymerization modification techniques. This could lead to the development of functional polymers with enhanced thermal stability, specific binding capabilities, or other desirable properties. chemimpex.com Furthermore, such pyrazole derivatives can be used to create specialized coatings, potentially leveraging the pyrazole moiety's ability to coordinate with metal ions for applications in corrosion resistance or catalysis. lifechemicals.com

Heterocyclic compounds with extended π-conjugated systems often exhibit interesting photophysical properties, making them suitable for use in optoelectronic devices. Pyrazole-based molecules have been investigated for their fluorescence and potential application in organic light-emitting diodes (OLEDs). arkat-usa.orgresearchgate.net

This compound can be used as a building block to construct larger, conjugated molecules through cross-coupling reactions. By attaching chromophoric or electronically active groups at the 4-position, it is possible to synthesize novel materials with tailored absorption and emission spectra. The pyrazole ring itself can influence the electronic properties of the resulting molecule, contributing to its potential use in organic electronics.

Table 2: Potential Optoelectronic Applications of Pyrazole Derivatives

| Application | Desired Property | Role of Pyrazole Moiety |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence | Part of the emissive layer or host material |

| Organic Photovoltaics (OPVs) | Broad absorption, good charge transport | Component of donor or acceptor materials |

| Fluorescent Sensors | High quantum yield, sensitivity | Core scaffold for fluorophores |

Use in Analytical Chemistry as a Reference Standard

In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. oealabs.com These are highly pure compounds used for the calibration of analytical instruments and for the validation of new analytical methods.

Given its well-defined chemical structure and stability, this compound can serve as a reference standard. chemimpex.com For example, it could be used in the development of chromatographic methods (e.g., HPLC, GC) for the quantification of related pyrazole-based compounds in research or industrial settings. Its distinct molecular weight and isotopic pattern, due to the presence of iodine, would also be beneficial for mass spectrometry-based analyses. The use of such a standard ensures that analytical results are consistent and comparable across different laboratories and experiments. oealabs.com

Exploration in Fluorescent Probes for Bioimaging Research (Focus on Chemical and Spectroscopic Properties)

There is no specific information available in the public domain regarding the exploration of this compound as a fluorescent probe for bioimaging research. Scientific literature does describe the general development of fluorescent probes from various pyrazole derivatives, which are valued for their versatile synthetic accessibility and potential biocompatibility. rsc.orgnih.gov The core pyrazole structure can be functionalized to create compounds with desirable photophysical properties, such as high quantum yields and photostability, which are crucial for bioimaging applications. nih.gov However, studies detailing the specific chemical synthesis, spectroscopic properties (like absorption and emission spectra), or application of this compound in this context have not been identified.

Table 1: Spectroscopic Properties of this compound for Bioimaging

| Property | Data |

| Absorption Maximum (λ_abs) | Not Available |

| Emission Maximum (λ_em_) | Not Available |

| Molar Extinction Coefficient (ε) | Not Available |

| Fluorescence Quantum Yield (Φ_F_) | Not Available |

| Stokes Shift | Not Available |

| Photostability | Not Available |

| Biocompatibility Assessment | Not Available |

Data for the specific compound this compound is not available in the reviewed literature.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

Table 2: Application of this compound in Coordination Chemistry and MOFs

| Application Area | Research Findings |

| Coordination Complexes | |

| Metal Ions Coordinated | Not Available |

| Coordination Modes | Not Available |

| Resulting Complex Geometry | Not Available |

| Metal-Organic Frameworks (MOFs) | |

| MOF Synthesis Conditions | Not Available |